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Uridylyl-(2'-5')-adenosine - 10453-52-8

Uridylyl-(2'-5')-adenosine

Catalog Number: EVT-1187191
CAS Number: 10453-52-8
Molecular Formula: C19H24N7O12P
Molecular Weight: 573.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Uridylyl-(2'-5')-adenosine is derived from the reaction between uridine and adenosine, forming a unique linkage between the two nucleotides. It is classified under dinucleoside phosphates and is part of a broader category known as 2',5'-oligoadenylates. These compounds are characterized by their unique 2'-5' phosphodiester bonds, distinguishing them from the more common 3'-5' linkages found in standard RNA and DNA molecules .

Synthesis Analysis

The synthesis of Uridylyl-(2'-5')-adenosine can be conducted through several methods, primarily focusing on the formation of the 2'-5' phosphodiester bond.

  1. Phosphoramidite Method: This approach involves using protected nucleoside phosphoramidites, where the 5'-hydroxyl group of uridine is activated and coupled to the 2'-hydroxyl group of adenosine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis.
  2. Enzymatic Synthesis: Enzymes such as poly(A) polymerase can also facilitate the synthesis of this compound by utilizing ATP and UTP as substrates under specific conditions that favor the formation of 2'-5' linkages.
  3. Chemical Synthesis: Chemical methods often utilize uranyl ions as catalysts to promote the formation of the desired dinucleotide structure from nucleotide precursors. This method has been shown to yield high purity products .

Technical parameters such as temperature, pH, and reaction time are critical in optimizing yield and purity during synthesis. For example, reactions may be carried out at controlled temperatures around 20°C for several hours to ensure complete conversion .

Molecular Structure Analysis

The molecular structure of Uridylyl-(2'-5')-adenosine features:

  • Nucleobases: It consists of uracil and adenine bases linked by a ribose sugar.
  • Linkage: The unique 2'-5' phosphodiester bond provides structural stability and influences its biological activity.
  • Conformation: The compound exhibits specific conformational rigidity due to the presence of this bond, which affects how it interacts with enzymes and other biomolecules .

The molecular formula for Uridylyl-(2'-5')-adenosine is C10H12N4O7PC_{10}H_{12}N_4O_7P, with a molecular weight of approximately 307.2 g/mol.

Chemical Reactions Analysis

Uridylyl-(2'-5')-adenosine participates in several chemical reactions:

  1. Hydrolysis: Under physiological conditions, it can be hydrolyzed by nucleases, which cleave the phosphodiester bond, releasing uridine monophosphate and adenosine.
  2. Phosphorylation: It can undergo further phosphorylation reactions to form higher-order oligoadenylates or modified nucleotides.
  3. Enzymatic Reactions: The compound acts as an activator for various ribonucleases involved in RNA degradation pathways, particularly during antiviral responses where it activates latent endoribonucleases .
Mechanism of Action

The mechanism of action for Uridylyl-(2'-5')-adenosine primarily revolves around its role as an intracellular signaling molecule:

  1. Activation of Ribonucleases: Upon binding to specific receptors or enzymes, it activates ribonuclease L, leading to the degradation of viral RNA and host mRNA during viral infections.
  2. Interferon-Induced Pathways: It plays a role in mediating the effects of interferons, which are critical for antiviral defense mechanisms in cells .
  3. Signal Transduction: The compound also participates in signaling cascades that modulate gene expression in response to stress or viral infection.
Physical and Chemical Properties Analysis

Uridylyl-(2'-5')-adenosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but may require specific pH conditions for optimal solubility.
  • Stability: The compound is relatively stable under neutral pH but can degrade under extreme acidic or basic conditions.
  • Spectroscopic Properties: Characterization techniques such as nuclear magnetic resonance (NMR) and circular dichroism spectroscopy reveal insights into its conformational properties and interactions with other molecules .
Applications

Uridylyl-(2'-5')-adenosine has diverse applications in scientific research:

  1. Antiviral Research: Its role in activating ribonucleases makes it a target for developing antiviral therapies.
  2. Molecular Biology Tools: It serves as a model compound for studying RNA structure-function relationships due to its unique bonding characteristics.
  3. Therapeutic Development: As a signaling molecule, it has potential applications in therapeutic strategies aimed at modulating immune responses or enhancing antiviral defenses .
Chemical Identity and Structural Analysis of Uridylyl-(2'-5')-Adenosine

Molecular Formula and Weight

Uridylyl-(2'-5')-adenosine is defined by the molecular formula C₁₉H₂₄N₇O₁₂P and a molecular weight of 573.4 g/mol. This dinucleotide consists of uridine linked to adenosine via a unique 2'-5' phosphodiester bond, distinguishing it from typical 3'-5'-linked nucleotides. The calculated density is 2.23 ± 0.1 g/cm³, and it exhibits acidic properties with a predicted pKa of 1.37 ± 0.50, reflecting the ionizable phosphate group under physiological conditions [1] [2]. The compound exists as a solid at room temperature, though detailed experimental physicochemical data (e.g., solubility, melting point) remain limited in the literature [3] [9].

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate. This nomenclature precisely defines:

  • Stereocenters: Both ribose units adopt β-D-ribofuranose configurations, with absolute stereochemistry specified at C2', C3', C4', and C5' for adenosine and C2, C3, C4, and C5 for uridine.
  • Phosphodiester Linkage: The bond connects the 2'-oxygen of adenosine to the 5'-phosphate group attached to uridine [3] [9].The InChI Key (QARCCHXXGAIRFS-KPKSGTNCSA-N) encodes this stereochemical information and serves as a unique identifier in chemical databases [2] [9].

Key Structural Features

2'-5' Phosphodiester Bond

This non-canonical linkage reverses the directionality of the inter-nucleotide bond compared to standard RNA. The phosphate bridges the 2'-hydroxyl of adenosine and the 5'-hydroxyl of uridine, resulting in a bent backbone geometry. This alters solvent accessibility and electrostatic potential around the phosphate group [3] [9].

Ribose Conformation Dynamics

  • Uridine Ribose: Primarily adopts a C3'-endo (north) pucker, favoring A-form-like helical stacking.
  • Adenosine Ribose: Exhibits dynamic equilibrium between C2'-endo (south) and O4'-endo puckers. Molecular dynamics simulations indicate that O4'-endo stabilizes hydrogen bonds between the adenine base and protein residues (e.g., Gln69/Glu111 in ribonuclease A), while C2'-endo permits interactions with Asn71 [5] [6].

Base Pairing Dynamics

The adenine and uracil bases display restricted rotation around glycosidic bonds (χ torsion). Adenosine favors the anti conformation (χ ≈ −150° to −90°), though energy barriers to syn rotation are lower in purines (≤10 kcal/mol) than pyrimidines. This flexibility allows adaptive binding in enzyme active sites but disrupts canonical Watson-Crick base pairing in duplex RNA [6].

Table 1: Key Structural Parameters of Uridylyl-(2'-5')-Adenosine

FeatureConformationFunctional Implication
Phosphodiester linkage2'-5' (Adenosine→Uridine)Bent backbone; altered enzyme specificity
Uridine ribose puckerC3'-endo (north)Stabilizes A-form stacking
Adenosine ribose puckerC2'-endo (south) / O4'-endoDictates protein hydrogen-bond partners
Glycosidic bond (Adenine)anti (low barrier to syn)Facilitates enzyme docking

Comparative Analysis with 3'-5' Linked Dinucleotides

Backbone Geometry and Flexibility

Uridylyl-(3'-5')-adenosine (UpA), the canonical isomer, features a linear phosphate backbone optimized for A-form RNA helices. In contrast, the 2'-5' linkage introduces a ~40° bend at the adenosine residue, reducing stacking overlap between bases. This bend increases solvent exposure of the phosphodiester bond, enhancing its susceptibility to certain ribonucleases like RNase L while rendering it resistant to others like RNase A [4] [5] [9].

Protein Recognition

Ribonuclease A (RNase A) cleaves UpA 300-fold faster than uridylyl-(2'-5')-adenosine due to:

  • Subsite Compatibility: RNase A's B2 subsite accommodates adenine in 3'-5' dinucleotides via hydrogen bonds with Asn71. The 2'-5' linkage repositions adenine, disrupting these bonds.
  • Catalytic Alignment: In UpA, the scissile phosphate aligns with catalytic residues His12/Lys41, while the 2'-5' bond misaligns the phosphate relative to the catalytic triad [5].

Conformational Energetics

Glycosidic torsion (χ) energetics differ significantly:

  • 3'-5' Dinucleotides: Purines (adenine) show higher syn propensity with south sugar puckers.
  • 2'-5' Dinucleotides: Adenosine's syn stability is independent of pucker state, and antisyn transitions face lower energy barriers (7–9 kcal/mol) [6].

Table 2: Conformational Contrasts Between 2'-5' and 3'-5' Dinucleotides

Parameter2'-5' Linkage3'-5' Linkage
Backbone bend angle~40° at adenosineLinear
RNase A cleavage rateLowHigh
Glycosidic barrier (A)7–9 kcal/mol (antisyn)>10 kcal/mol (antisyn)
Base stackingReduced overlap; solvent-exposedMaximized overlap; protected

These structural distinctions underpin the specialized roles of uridylyl-(2'-5')-adenosine in RNA decay pathways and cellular signaling, distinct from canonical RNA structural motifs [3] [5] [9].

Properties

CAS Number

10453-52-8

Product Name

Uridylyl-(2'-5')-adenosine

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate

Molecular Formula

C19H24N7O12P

Molecular Weight

573.4 g/mol

InChI

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(38-39(32,33)34)12(29)8(37-18)4-35-3-7-11(28)13(30)17(36-7)25-2-1-9(27)24-19(25)31/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H2,20,21,22)(H,24,27,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1

InChI Key

BFCJNAXUUBAFNV-KPKSGTNCSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Synonyms

uridylyl-(2'-5')-adenosine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

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